Welcome to the BenchChem Online Store!
molecular formula C6H4Cl2N2O2<br>C6H2Cl2(NO2)(NH2)<br>C6H4Cl2N2O2 B1670479 2,6-Dichloro-4-nitroaniline CAS No. 99-30-9

2,6-Dichloro-4-nitroaniline

Cat. No. B1670479
M. Wt: 207.01 g/mol
InChI Key: BIXZHMJUSMUDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04766121

Procedure details

To a stirred suspension of 2,6-dichloro-4-nitroaniline (200 g) in glacial acetic acid (1.3 l) at 16° was added dropwise a solution of sodium nitrite (93.84 g) in concentrated sulphuric acid (500 ml), keeping the reaction mixture below 22°. The reaction mixture was stirred and kept below this temperature for 0.5 hour, then poured slowly onto crushed ice/water (2.5 liters) containing urea (31.71 g), keeping the mixture below 23°. Potassium iodide (225.77 g) in water (600 ml) was slowly added with stirring and the mixture stirred at room temperature for 3 hours. The product was filtered off, washed with water then triturated with hot ethanol to give 3,5-dichloro-4-iodonitrobenzene (263.4 g, 86%) as a buff solid, m.p. 147°-150°.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
93.84 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Name
Quantity
31.71 g
Type
reactant
Reaction Step Four
Quantity
225.77 g
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([Cl:12])[C:3]=1N.N([O-])=O.[Na+].NC(N)=O.[I-:21].[K+]>C(O)(=O)C.S(=O)(=O)(O)O.O>[Cl:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([Cl:12])[C:3]=1[I:21] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
93.84 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
2.5 L
Type
reactant
Smiles
Step Four
Name
Quantity
31.71 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
225.77 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture below 22°
ADDITION
Type
ADDITION
Details
poured slowly
CUSTOM
Type
CUSTOM
Details
the mixture below 23°
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
then triturated with hot ethanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1I)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 263.4 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.